DDO-5936

Overview

Description

DDO-5936 is a potent and specific inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This compound has shown significant potential in the research and treatment of colorectal cancer by disrupting the Hsp90-Cdc37 interaction, which is crucial for the stability and function of many oncogenic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDO-5936 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness. The process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: DDO-5936 primarily undergoes reactions typical of organic compounds containing amide and sulfonamide groups. These include:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

DDO-5936 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a tool compound to study protein-protein interactions, specifically the Hsp90-Cdc37 interaction.

Biology: Helps in understanding the role of Hsp90 and Cdc37 in cellular processes and their implications in cancer biology.

Medicine: Investigated for its potential therapeutic effects in treating colorectal cancer by inhibiting the Hsp90-Cdc37 interaction, leading to the downregulation of oncogenic proteins .

Mechanism of Action

DDO-5936 exerts its effects by binding to a specific site on Hsp90, involving the amino acid Glu47. This binding disrupts the interaction between Hsp90 and Cdc37, leading to the selective downregulation of Hsp90 kinase clients. This disruption results in cell cycle arrest and inhibition of cell proliferation, particularly in colorectal cancer cells .

Comparison with Similar Compounds

- Zelavespib hydrochloride

- Paeoniflorin

- AT-533

- VER49009

- VER-155008

- PF04929113

- VER-50589

- Teprenone

Comparison: DDO-5936 is unique in its specific targeting of the Hsp90-Cdc37 interaction, whereas many other compounds target the adenosine triphosphatase (ATPase) activity of Hsp90. This specificity reduces the likelihood of off-target effects and associated toxicities, making this compound a promising candidate for further research and development .

Biological Activity

DDO-5936 is a small-molecule inhibitor that targets the protein-protein interaction (PPI) between Hsp90 and Cdc37, which is significant in the context of cancer therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different cancer models, and structural characteristics.

This compound disrupts the Hsp90-Cdc37 interaction by binding to a previously unidentified site on the N-terminal domain of Hsp90. This binding is primarily mediated by interactions with critical residues such as Glu47, Arg46, and Gln133. The disruption of this PPI leads to a selective down-regulation of Hsp90 client proteins, notably cyclin-dependent kinase 4 (CDK4), resulting in cell cycle arrest and inhibition of cell proliferation in cancer cells.

Key Findings:

- Binding Affinity : The dissociation constant () for this compound binding to Hsp90 is approximately 3.86 μM, indicating a strong interaction that is crucial for its biological activity .

- Cell Cycle Arrest : Inhibition of the Hsp90-Cdc37 complex formation by this compound results in decreased CDK4 levels, leading to cell cycle arrest in HCT116 colorectal cancer cells .

- Antiproliferative Effects : this compound exhibits potent antiproliferative activity with an IC50 value around 9 μM against HCT116 cells, demonstrating its potential as a therapeutic agent .

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines and xenograft models to assess its therapeutic potential.

In Vitro Studies:

- Colorectal Cancer : this compound effectively inhibited the proliferation of HCT116 cells with an IC50 value of 9 μM. The compound also demonstrated significant effects on other colorectal cancer models .

- Breast Cancer : In MCF-7 breast cancer cells, this compound showed limited growth inhibition (17% at 50 μM), indicating variability in sensitivity among different cancer types .

In Vivo Studies:

In xenograft models, this compound exhibited substantial antitumor activity, reinforcing its potential as a therapeutic agent for colorectal cancer. The compound's ability to inhibit tumor growth was linked to its mechanism of disrupting the Hsp90-Cdc37 interaction .

Structural Characteristics

The structural basis for the interaction between this compound and Hsp90 has been elucidated through nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies. These studies revealed that specific residues on Hsp90 are critical for binding:

| Residue | Role in Binding | Binding Affinity (K_d) |

|---|---|---|

| Glu47 | Major determinant | >100 μM (mutant) vs. 3.86 μM (wild-type) |

| Arg46 | Contributes to stability | 6.53 μM (mutant) |

| Gln133 | Essential for interaction | 5.18 μM (mutant) |

These findings suggest that this compound occupies a unique binding site adjacent to the ATP-binding pocket of Hsp90 without affecting ATPase activity, which is a common mechanism for many other Hsp90 inhibitors .

Properties

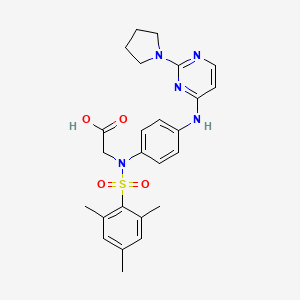

IUPAC Name |

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYRKNROAWEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.